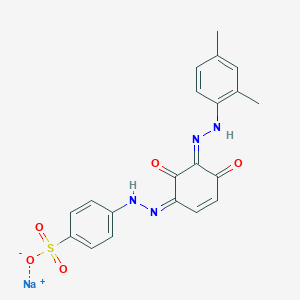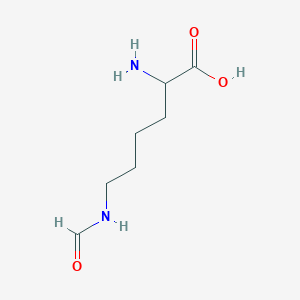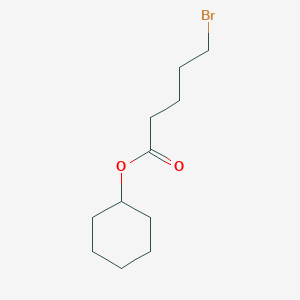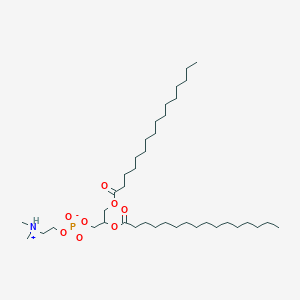
2-Bromo-6-fluorotoluene
Übersicht
Beschreibung
2-Bromo-6-fluorotoluene is a significant chemical intermediate with applications in various fields of chemistry and materials science. Its synthesis, molecular structure, chemical reactions, and properties have been extensively studied to leverage its potential in synthesizing complex molecules and materials.
Synthesis Analysis
The synthesis of 2-Bromo-6-fluorotoluene is achieved through a Gattermann diazonium salt substitution reaction, followed by a reduction reaction and Schiemann reaction. This process begins with 2-Amino-6-nitrotoluene and yields a target product with a 51.8% yield. The intermediates and final product's structures are confirmed through IR, MS, and 1H NMR techniques, indicating the effectiveness and specificity of the synthetic route (Li Jiang-he, 2010).
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluorotoluene and similar compounds has been analyzed using various spectroscopic methods. For instance, FTIR, FT-Raman, and NMR studies, based on density functional theory, have been conducted to understand the vibrational analysis and molecular structure of closely related compounds. These studies provide insight into the electronic and structural characteristics that are crucial for understanding the reactivity and properties of 2-Bromo-6-fluorotoluene (V. Krishnakumar et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Bromo-6-Fluorotoluene
2-Bromo-6-fluorotoluene is synthesized from 2-Amino-6-nitrotoluene through a series of chemical reactions, including the Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction. The process yields the target product with a yield of 51.8%. The structure of the intermediates and the final product is confirmed through various spectroscopic techniques like IR, MS, and 1H NMR (Li Jiang-he, 2010).
Applications in Analytical Chemistry
Use in Fluorogenic Labelling for HPLC Analyses
2-Bromoacetyl-6-methoxynaphthalene (Br-AMN) is employed as a fluorogenic labelling reagent for high-performance liquid chromatographic (HPLC) analyses of various acids in pharmaceutical formulations. The method is sensitive and selective for the analysis of commercial formulations of acidic drugs (R. Gatti et al., 1996).
Applications in Organic Synthesis
Synthesis of Fluorinated Compounds
A study describes the synthesis of 3-fluorothiophene from 2-bromo-3-chlorothiophene using a series of reactions, highlighting the utility of brominated compounds in the synthesis of fluorinated analogs. The paper also discusses the electropolymerization of the synthesized compound (A. E. Kassmi et al., 1994).
Applications in Spectroscopic Studies
Study of Absorption Spectra
The absorption spectra of various bromo and fluoro-substituted toluenes, including 2-Fluoro-4-bromo, 4-Fluoro-2-bromo, and 2-Fluoro-5-bromo toluenes, are investigated in the ultraviolet region in the vapor phase. This study contributes to understanding the electronic transitions and spectroscopic properties of such compounds (C. Dwivedi & S. Sharma, 1974).
Applications in Material Science
Structural Chemistry of Halogenocomplexes
A comprehensive review discusses the crystal structures, spectroscopic characterization, and thermal behavior of fluoro, chloro, and bromo complexes formed with organic cations. The study highlights how the structural variety of halogenocomplexes can be extended and how certain novel structures can be stabilized through hydrogen bonds provided by organic cations (U. Bentrup et al., 1999).
Safety And Hazards
Zukünftige Richtungen
2-Bromo-6-fluorotoluene is an important medical intermediate and is used as a building block for the synthesis of various organic compounds . It is a useful intermediate in the synthesis of agrochemicals, pharmaceuticals, and materials science . Therefore, its future directions are likely to be influenced by developments in these fields.
Eigenschaften
IUPAC Name |
1-bromo-3-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGXPFQIMLEVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371285 | |
| Record name | 2-Bromo-6-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluorotoluene | |
CAS RN |
1422-54-4 | |
| Record name | 1-Bromo-3-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



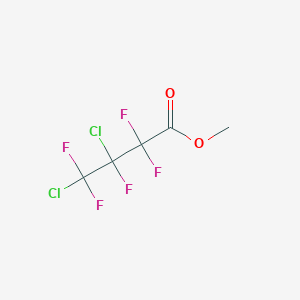
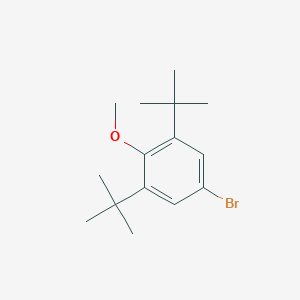
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
